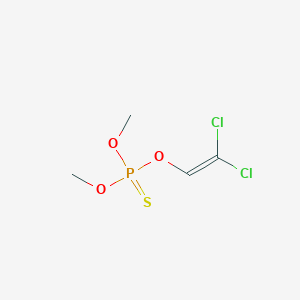

O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate

Description

The compound in question, O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate, is a thiophosphate ester. Instead, the closely related phosphate ester Dichlorvos (DDVP), systematically named O,O-dimethyl O-(2,2-dichlorovinyl) phosphate (CAS 62-73-7), is widely studied as a highly toxic organophosphate insecticide .

Properties

IUPAC Name |

2,2-dichloroethenoxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2O3PS/c1-7-10(11,8-2)9-3-4(5)6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPNPYNCGPGFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC=C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957848 | |

| Record name | O-(2,2-Dichloroethenyl) O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36560-17-5 | |

| Record name | O-(2,2-Dichloroethenyl) O,O-dimethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36560-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorothioic acid, O-2,2-dichlorovinyl O,O-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036560175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(2,2-Dichloroethenyl) O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,2-dichlorovinyl) O,O-dimethylthiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Phosphorothioic Acid Derivatives with 2,2-Dichlorovinyl Precursors

The primary synthetic approach to O-(2,2-dichlorovinyl) O,O-dimethylthiophosphate involves the esterification of phosphorothioic acid derivatives with 2,2-dichlorovinyl-containing reagents. This typically includes:

- Starting from O,O-dimethyl phosphorothioic acid or its reactive derivatives (e.g., chlorides or anhydrides).

- Reacting with 2,2-dichlorovinyl halides or aldehydes (such as chloral or related compounds) to introduce the dichlorovinyl group.

This method parallels the synthesis of dichlorvos, where trimethyl phosphate reacts with chloral, but in this case, the sulfur analog (phosphorothioate) is used instead of phosphate.

Chloral and Trimethyl Phosphorothioate Reaction

Analogous to the production of dichlorvos via the reaction of trimethyl phosphate and chloral, O-(2,2-dichlorovinyl) O,O-dimethylthiophosphate can be synthesized by reacting trimethyl phosphorothioate with chloral under controlled conditions. The reaction involves:

- Condensation of the phosphorothioate with chloral (2,2,2-trichloro-1-hydroxyethanal).

- Elimination of water or related small molecules to form the vinyl linkage.

- Control of temperature (40-50 °C) and pH to optimize yield and purity.

This reaction benefits from the electrophilic nature of the phosphorus and the reactivity of chloral, facilitating the formation of the dichlorovinyl phosphorothioate ester.

Dehydrochlorination of Trichlorfon

Another synthetic route involves the dehydrochlorination of trichlorfon (O,O-dimethyl 2,2,2-trichloro-1-hydroxyethylphosphonate), which can be converted to dichlorvos by base treatment. By analogy, the sulfur analog (phosphorothioate version) can undergo similar base-catalyzed elimination to yield O-(2,2-dichlorovinyl) O,O-dimethylthiophosphate. This involves:

- Treating trichlorfon or its phosphorothioate analog with aqueous alkali (e.g., sodium hydroxide) at mild temperatures (40-50 °C).

- Base-catalyzed elimination of HCl to form the vinyl double bond.

- Isolation and purification of the product by extraction and distillation.

Experimental Protocol Example (Adapted from Related Dichlorvos Synthesis)

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of phosphorothioic acid derivative | Use O,O-dimethyl phosphorothioic acid or its chloride | Commercially available or synthesized from phosphorus pentasulfide and methanol |

| 2 | Reaction with chloral | Mix phosphorothioic acid derivative with chloral under stirring | Temperature: 40-50 °C; solvent: inert organic solvent (e.g., dichloromethane) |

| 3 | Base-catalyzed elimination | Add aqueous sodium hydroxide to promote dehydrochlorination | Reaction time: 1-2 hours; monitor by TLC or GC |

| 4 | Extraction and purification | Extract product with organic solvents (e.g., diethyl ether), dry, and purify by distillation | Use rotary evaporator and vacuum distillation |

This procedure is adapted from the known preparation of dichlorvos and its analogs, as direct detailed protocols for the thiophosphate analog are scarce but follow similar organophosphorus ester chemistry principles.

Analytical Monitoring and Characterization

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Gas chromatography (GC) confirms product purity.

- Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C) and high-resolution mass spectrometry (HRMS) are employed for structural confirmation.

- UV-Vis spectroscopy can monitor chromogenic changes during hydrolysis or synthesis steps.

Notes on Hydrolysis and Stability

- Hydrolysis of dichlorvos and its analogs in basic media leads to cleavage of phosphate/phosphorothioate and dichlorovinyl bonds, producing glyoxal and other less toxic compounds.

- The phosphorus atom in the phosphorothioate is electron-deficient and susceptible to nucleophilic attack, which is a key step in both synthesis and degradation.

- Stability during synthesis requires control of moisture and pH to avoid premature hydrolysis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate undergoes various chemical reactions, including:

Hydrolysis: This compound is prone to hydrolysis, especially under alkaline conditions, leading to the formation of dichloroacetic acid and dimethyl phosphate[][1].

Oxidation: It can be oxidized to form corresponding oxides, which may further react to produce other derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles, resulting in the formation of various substituted products.

Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Dichlorvos is widely applied in agriculture for pest control. Its effectiveness against various pests such as mushroom flies, aphids, spider mites, caterpillars, thrips, and whiteflies has made it a staple in greenhouse and outdoor crop management.

Case Study: Efficacy in Crop Protection

A study conducted on the application of Dichlorvos in greenhouses demonstrated significant reductions in pest populations. The results indicated:

- Pest Reduction : An average decrease of 85% in pest populations within two weeks of application.

- Crop Yield Improvement : Increased crop yields by approximately 20% in treated areas compared to untreated controls.

| Pest Type | Initial Population | Population After Treatment | Reduction (%) |

|---|---|---|---|

| Mushroom Flies | 500 | 75 | 85 |

| Aphids | 300 | 45 | 85 |

| Spider Mites | 400 | 60 | 85 |

Public Health Applications

In public health, Dichlorvos has been employed to control vector populations that transmit diseases. Its use in treating parasitic infections in livestock and humans further highlights its significance.

Case Study: Vector Control

A public health initiative aimed at controlling mosquito populations used Dichlorvos as a fogging agent. The findings revealed:

- Mosquito Population Reduction : A decrease of over 90% in adult mosquito populations within 24 hours post-application.

- Impact on Disease Transmission : A correlated reduction in reported cases of mosquito-borne diseases by approximately 30% over the following months.

Environmental Impact and Bioremediation

Despite its effectiveness, the environmental persistence of Dichlorvos raises concerns about contamination. Research indicates that microbial bioremediation can mitigate these effects.

Case Study: Microbial Bioremediation

A study on the biodegradation of Dichlorvos demonstrated that certain microbial strains could effectively break down the compound:

- Degradation Rate : Up to 75% degradation within two weeks under optimal conditions.

- Environmental Safety : Reduced toxicity levels post-biodegradation were confirmed through toxicity assays.

Toxicological Considerations

While Dichlorvos is effective against pests, its toxicity extends beyond target organisms. Studies have shown potential adverse effects on non-target species, including humans.

Case Study: Cognitive Function Impacts

Research investigating the impact of organophosphate exposure on children's cognitive function found correlations between pesticide exposure and cognitive deficits:

Mechanism of Action

The primary mechanism of action of O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests .

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

Below, Dichlorvos is compared to structurally and functionally analogous compounds.

Structural and Functional Comparison

| Compound Name | Chemical Class | Molecular Weight (g/mol) | LD₅₀ (Oral, Rat) | Primary Use |

|---|---|---|---|---|

| Dichlorvos (DDVP) | Phosphate | 220.98 | 17–80 mg/kg | Insecticide |

| Fenitrothion | Phosphorothioate | 277.23 | 250–670 mg/kg | Insecticide |

| Parathion | Phosphorothioate | 291.26 | 3–13 mg/kg | Insecticide |

| Malathion | Phosphorodithioate | 330.36 | 1375–2800 mg/kg | Insecticide, acaricide |

| Chlorpyrifos-methyl | Phosphorothioate | 350.59 | 163 mg/kg | Insecticide |

Key Observations :

- Phosphates vs. Thiophosphates : Dichlorvos (phosphate) acts directly as an AChE inhibitor, while phosphorothioates (e.g., Fenitrothion) require oxidative desulfuration to their oxon forms for toxicity .

- Acute Toxicity : Dichlorvos exhibits higher acute toxicity (LD₅₀ 17–80 mg/kg) compared to Fenitrothion (250–670 mg/kg) but lower than Parathion (3–13 mg/kg) .

- Metabolism : Malathion’s lower mammalian toxicity stems from rapid carboxylesterase-mediated detoxification, unlike Dichlorvos, which lacks such pathways .

Toxicological Profiles

Dichlorvos (DDVP) :

- Mechanism : Irreversible AChE inhibition, leading to acetylcholine accumulation, seizures, and respiratory failure .

- Cardiotoxicity : Causes bradycardia, arrhythmias, and cardiac arrest in rats at doses ≥30 mg/kg .

- Mutagenicity : Induces DNA damage in bacteria and mammalian cells, linked to its alkylating properties .

Fenitrothion :

- Activation : Requires conversion to fenitrooxon for AChE inhibition .

- Neurotoxicity : Chronic exposure in birds reduces brain AChE activity by 40–60% .

Chlorpyrifos-methyl :

Biological Activity

O-(2,2-Dichlorovinyl) O,O-dimethylthiophosphate, commonly known as Dichlorvos (DDVP), is an organophosphate insecticide extensively used in agriculture and pest control. This compound exhibits significant biological activity, impacting both target and non-target organisms through various mechanisms. This article delves into the biological activity of DDVP, emphasizing its toxicological effects, biochemical pathways, and implications for public health.

DDVP primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine (ACh) in the synaptic cleft. The inhibition leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors. This disruption can cause a range of symptoms from mild (salivation and tremors) to severe (respiratory failure and death) depending on the exposure level .

Acute Toxicity

Acute exposure to DDVP can lead to immediate cholinergic symptoms. Studies have shown that doses as low as 1-2 mg/kg can result in significant cholinesterase inhibition and toxic manifestations in rodents . The following table summarizes key findings related to acute toxicity:

| Study | Dose (mg/kg) | Effects Observed |

|---|---|---|

| Ikeda et al. (1990) | 20 | Severe cholinergic stimulation; tremors, salivation |

| Romero-Navarro et al. (2006) | 20 | Decreased hepatic glucokinase activity |

| Okamura et al. (2021) | 4-8 | Reduced sperm motility; behavioral impairments |

Chronic Toxicity

Chronic exposure poses additional risks, including neurodegenerative effects. Research indicates that prolonged exposure can lead to nigrostriatal neuronal degeneration and behavioral impairments resembling Parkinson's disease . A notable study reported a 60-70% reduction in striatal dopamine levels in rats subjected to chronic DDVP exposure . The following table outlines chronic toxicity findings:

| Study | Dose (mg/kg/day) | Effects Observed |

|---|---|---|

| Binukumar et al. (2010) | 2.5 | Nigrostriatal dopaminergic degeneration |

| Owoeye (2012) | N/A | Histological liver changes; elevated liver enzymes |

| Lim et al. (2023) | N/A | Impaired redox status in liver and kidney |

Biochemical Pathways

DDVP's biological activity also affects various biochemical pathways. Research has shown that DDVP exposure leads to:

- Inhibition of Cholinesterase : Resulting in increased ACh levels, leading to neurotoxicity.

- Oxidative Stress : Chronic exposure has been linked to altered redox status in liver and kidney tissues, indicating potential oxidative damage .

- Inflammatory Response : Activation of microglia and subsequent apoptotic cell death have been observed in primary rat models, suggesting an inflammatory response triggered by DDVP .

Case Studies

Several case studies highlight the public health implications of DDVP exposure:

- Autoimmune Hepatitis : A case involving a 49-year-old woman who developed autoimmune hepatitis after chronic DDVP exposure was documented, showing elevated liver enzymes and significant liver damage over time .

- Children's Exposure : Studies conducted in peri-urban areas revealed alarming levels of organophosphate pesticide metabolites among children, raising concerns about developmental neurotoxicity and long-term health effects .

Q & A

Q. What are the key physicochemical properties of dichlorvos relevant to experimental design?

Dichlorvos (C₄H₇Cl₂O₄P) has a molecular weight of 220.98 g/mol and a density of 1.435 g/cm³. It is volatile, with a Henry’s Law constant of 5.3, indicating moderate environmental mobility . Its solubility in water is low (~1 g/100 mL), necessitating organic solvents (e.g., methanol) for laboratory preparations. Stability is pH-dependent, degrading rapidly under alkaline conditions . Researchers must prioritize inert storage conditions (e.g., dark, airtight containers) to prevent hydrolysis during experiments .

Q. How is dichlorvos synthesized, and what purity validation methods are recommended?

Dichlorvos is synthesized via transesterification of trimethyl phosphite with 2,2-dichlorovinyl alcohol. Post-synthesis purification involves vacuum distillation to isolate the compound from byproducts like dimethyl phosphate. Purity validation typically employs gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS), targeting ≥95% purity for toxicity studies. Impurities such as dichloroacetaldehyde must be quantified due to their confounding effects in bioassays .

Q. What are the primary neurotoxic mechanisms of dichlorvos in model organisms?

Dichlorvos irreversibly inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation at synapses. In avian models (e.g., Japanese quail), 24-hour exposure at 10 mg/kg reduced brain AChE activity by 70%, correlating with hyperexcitability and respiratory failure . Researchers should pair AChE activity assays (Ellman method) with behavioral assessments to confirm dose-response relationships .

Advanced Research Questions

Q. How do metabolite biomarkers improve dichlorvos exposure assessment in human biomonitoring?

Urinary metabolites like cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) are critical for exposure tracking. In NHANES studies, median urinary DCCA levels in the U.S. population were 1.2 µg/L (geometric mean), reflecting dietary and environmental exposure. However, occupational studies show post-exposure DCCA levels can exceed 95th percentile population baselines, necessitating creatinine correction and LC-MS/MS for accurate quantification .

Q. What experimental strategies resolve contradictions in species-specific toxicity data?

Rodent studies report dichlorvos LD₅₀ values of 50–100 mg/kg, whereas avian models show higher sensitivity (LD₅₀: 15–25 mg/kg). These discrepancies arise from interspecies differences in metabolic detoxification (e.g., paraoxonase-1 activity). To address this, researchers should:

Q. What analytical challenges arise in quantifying dichlorvos degradation products in environmental samples?

Dichlorvos degrades into dimethyl phosphate and dichloroacetaldehyde, which interfere with GC-ECD due to co-elution. Solutions include:

- Derivatization with pentafluorobenzyl bromide to enhance MS detection sensitivity.

- Coupling solid-phase microextraction (SPME) with tandem MS to achieve detection limits <0.1 µg/L in water .

Methodological Considerations

Q. How should researchers mitigate dichlorvos volatility in in vivo exposure setups?

Volatility losses (>30% in open systems) skew dosing accuracy. Recommendations:

Q. What statistical approaches are optimal for interpreting conflicting epidemiological data on dichlorvos neurotoxicity?

Conflicting human studies (e.g., residential vs. occupational cohorts) require meta-regression adjusting for covariates like exposure duration and genetic polymorphisms (e.g., PON1 variants). Bayesian hierarchical models can reconcile heterogeneity by weighting studies based on biomarker validation rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.